molecular formula C7H3ClF3NO B6300234 3-Chloro-2,4,5-trifluorobenzamide CAS No. 101513-85-3

3-Chloro-2,4,5-trifluorobenzamide

Cat. No. B6300234
CAS RN: 101513-85-3
M. Wt: 209.55 g/mol
InChI Key: XGIMFAMVOLVNPP-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzamide (3CTFB) is an organic compound belonging to the class of amides, which are derivatives of carboxylic acids. It is a polar compound that is soluble in most organic solvents and has a low melting point. 3CTFB has been used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. In recent years, 3CTFB has been studied as a potential therapeutic agent for a range of conditions, including cancer, cardiovascular disease, and diabetes.

Scientific Research Applications

3-Chloro-2,4,5-trifluorobenzamide has been used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential therapeutic applications, particularly in the treatment of cancer, cardiovascular disease, and diabetes. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential to reduce the risk of cardiovascular disease. Additionally, this compound has been studied for its potential to modulate glucose metabolism and reduce insulin resistance in diabetic patients.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trifluorobenzamide is still not fully understood. However, it is believed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound is thought to be involved in the regulation of cell cycle progression and apoptosis, as well as the inhibition of angiogenesis. It is also believed to have anti-oxidant properties, which may help to protect against oxidative stress and cell damage.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and modulate glucose metabolism in diabetic patients. Finally, this compound has been shown to have anti-angiogenic properties, which may help to prevent the formation of new blood vessels that can support tumor growth.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-2,4,5-trifluorobenzamide in laboratory experiments has a number of advantages and limitations. One advantage is its low cost and availability, as it can be easily synthesized in the laboratory. Additionally, this compound is soluble in most organic solvents and has a low melting point, making it easy to work with. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and is prone to hydrolysis. Additionally, this compound is a polar compound, which can cause difficulties when attempting to separate it from other compounds.

Future Directions

Given the potential therapeutic applications of 3-Chloro-2,4,5-trifluorobenzamide, there are a number of potential future directions for research. For example, further studies are needed to better understand the mechanism of action of this compound and its effects on various diseases, such as cancer, cardiovascular disease, and diabetes. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, studies are needed to explore the potential of this compound as an anti-angiogenic agent and to determine its potential as a therapeutic agent for a range of conditions.

Synthesis Methods

The synthesis of 3-Chloro-2,4,5-trifluorobenzamide is typically achieved through a two-step process. The first step involves the reaction of 3-chloro-2,4,5-trifluorobenzaldehyde with ammonia in aqueous solution at room temperature. This reaction produces the corresponding amine, which is then reacted with acetic anhydride in the presence of an acid catalyst to give this compound. This method is simple, inexpensive, and has been used for the synthesis of a variety of amides.

properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIMFAMVOLVNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543946
Record name 3-Chloro-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101513-85-3
Record name 3-Chloro-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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